Hydrangenol
Overview
Description
Synthesis Analysis
Hydrangenol synthesis involves the incorporation of acetate and phenylpropanoid compounds, with roots of Hydrangea macrophylla showing a prominent ability to synthesize hydrangenol from acetate and cinnamic acid derivatives. Advanced synthetic approaches have facilitated the construction of hydrangenol and related compounds through directed C-H bond functionalization, offering a unified approach to formal syntheses of various natural products, including hydrangenol. This highlights the evolving methodologies in organic synthesis aiming at the efficient production of hydrangenol and structurally related compounds.
Molecular Structure Analysis
The molecular structure of hydrangenol has been determined through extensive NMR spectroscopy and crystallographic analysis, revealing its unique dihydroisocoumarin framework. The structure elucidation of hydrangenol and its derivatives underscores the complexity and diversity of natural products, providing insights into their functional roles at the molecular level.
Chemical Reactions and Properties
Hydrangenol undergoes various chemical reactions that are central to its biological activities. For instance, its role in inhibiting nitric oxide production involves the suppression of NF-κB pathway and activation of the Nrf2-mediated HO-1 pathway. These chemical interactions underline the therapeutic potential of hydrangenol in treating inflammatory diseases.
Physical Properties Analysis
Although specific studies focusing on the physical properties of hydrangenol are limited, the general understanding of dihydroisocoumarins suggests that their physical characteristics, including solubility, crystallinity, and stability, play significant roles in their biological activities and applications.
Chemical Properties Analysis
The chemical properties of hydrangenol, such as its reactivity towards various biological targets, are crucial for its pharmacological effects. Its ability to interact with cellular components and modulate biochemical pathways is a testament to the chemical versatility of natural products and their importance in drug discovery and development.
- Studies on hydrangenol's synthesis, molecular structure, and chemical properties highlight the compound's significance and potential applications (Ibrahim & Towers, 1960), (Shin et al., 2018).
- The anti-inflammatory and anti-cancer activities of hydrangenol are explored through its effects on cellular pathways and cancer cell lines (Kim et al., 2013).
- The synthetic approaches towards hydrangenol emphasize the advancements in organic synthesis techniques, contributing to the efficient production of natural product derivatives (Grandhi et al., 2018).
Future Directions
properties
IUPAC Name |
8-hydroxy-3-(4-hydroxyphenyl)-3,4-dihydroisochromen-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O4/c16-11-6-4-9(5-7-11)13-8-10-2-1-3-12(17)14(10)15(18)19-13/h1-7,13,16-17H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGKDFNDHPXVXHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)C2=C1C=CC=C2O)C3=CC=C(C=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20963981 | |
Record name | (±)-Hydrangenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20963981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Hydrangenol | |
CAS RN |
480-47-7 | |
Record name | 3,4-Dihydro-8-hydroxy-3-(4-hydroxyphenyl)-1H-2-benzopyran-1-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=480-47-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hydrangenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480477 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (±)-Hydrangenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20963981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | HYDRANGENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TL8PI7PHV1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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